molecular formula C12H13N5O3S B2559825 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 869068-29-1

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2559825
CAS No.: 869068-29-1
M. Wt: 307.33
InChI Key: DWGKTEAZSPIGPB-UHFFFAOYSA-N
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Description

2-((4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic triazine derivative characterized by a thioether-linked acetamide moiety and a 2-methoxyphenyl substituent. Its structure integrates a 1,2,4-triazin-3-yl core, which is functionalized with an amino group at position 4 and a ketone at position 3.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-20-9-5-3-2-4-8(9)15-10(18)7-21-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGKTEAZSPIGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-HIV properties, cytotoxic effects against cancer cells, and other pharmacological activities.

Chemical Structure

The compound consists of a triazine ring substituted with an amino group and a thioether linkage to a methoxyphenylacetamide moiety. The structural formula can be represented as:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

1. Anti-HIV Activity

Research indicates that compounds containing the triazine ring exhibit significant antiviral properties, particularly against HIV. For instance, studies have shown that derivatives of triazines can inhibit HIV replication in MT-4 cells effectively. The specific compound may share similar mechanisms due to its structural characteristics.

CompoundIC50 (μM)Activity
Compound A0.35Anti-HIV
Compound B0.45Anti-HIV
This compoundTBDPotential Anti-HIV

2. Cytotoxic Activity

The cytotoxic effects of triazine derivatives have been explored in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the triazine core can enhance anticancer activity.

Cell LineCompoundIC50 (μg/mL)Reference
A431 (Skin Cancer)This compoundTBD
Jurkat (Leukemia)Compound C1.61 ± 1.92
MCF7 (Breast Cancer)Compound D1.98 ± 1.22

The proposed mechanism of action for the anti-HIV activity involves inhibition of viral replication by targeting specific enzymes essential for the viral life cycle. Additionally, the cytotoxic activity may arise from the induction of apoptosis in cancer cells through various pathways including mitochondrial disruption and caspase activation.

Case Study 1: Anti-HIV Efficacy

In a study published by Abdel-Rahman et al., several triazine derivatives were synthesized and tested for their anti-HIV activity. The results indicated that compounds with substituents similar to those in This compound exhibited potent inhibitory effects against HIV replication in vitro .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of triazine derivatives highlighted that modifications at the phenyl ring significantly enhanced cytotoxicity against A431 and Jurkat cell lines . The study emphasized that electron-donating groups improved interaction with target proteins involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Weights

Compound Name Triazine Substituent Aryl Substituent Molecular Weight Key Feature
Target Compound 4-amino-5-oxo 2-methoxyphenyl ~320 (estimated) Methoxy group enhances lipophilicity
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide 6-methyl 2,4-dimethylphenyl 319.38 Methyl groups increase steric bulk
N-(4-Acetylphenyl)-2-((4-amino-5-oxo-triazin-3-yl)thio)acetamide 4-amino-5-oxo 4-acetylphenyl ~334 (estimated) Acetyl group may alter electronic effects
2-((4-Allyl-5-phenyl-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide 4-allyl-5-phenyl 2-methoxyphenyl ~367 (estimated) Allyl group introduces unsaturation

Key Observations :

  • The 2-methoxyphenyl group in the target compound likely improves membrane permeability compared to electron-withdrawing substituents (e.g., acetyl in ).

Key Observations :

  • The target compound’s acetamide group may offer metabolic stability compared to sulfonamide derivatives (), which are prone to hydrolysis.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Polar substituents (e.g., acetyl in ) may enhance aqueous solubility but reduce bioavailability.

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